

Spectroscopic Profile of N-Boc-piperazine-C3-COOH: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Boc-piperazine-C3-COOH*

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-Boc-piperazine-C3-COOH**, identified as 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid (CAS No. 242459-97-8). This bifunctional molecule is a valuable building block in medicinal chemistry, particularly in the development of PROTACs and other targeted therapeutics. This document presents a summary of its key spectroscopic characteristics—NMR, IR, and MS—along with detailed experimental protocols for data acquisition.

Chemical Structure and Properties

- IUPAC Name: 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid[1]
- Synonyms: 4-Boc-1-piperazinepropanoic acid, 3-(1-tert-Butoxycarbonylpiperazin-4-yl)propionic acid[1]
- CAS Number: 242459-97-8[1][2][3]
- Molecular Formula: C₁₂H₂₂N₂O₄[1]
- Molecular Weight: 258.31 g/mol [1]

Spectroscopic Data Summary

While comprehensive, publicly available experimental spectra for **N-Boc-piperazine-C3-COOH** are limited, the following tables summarize the expected and reported spectroscopic data based on the analysis of its structural fragments and data from commercial suppliers.

Table 1: ^1H NMR Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10-12	br s	1H	COOH
~3.40	t, $J \approx 5$ Hz	4H	Piperazine-N(Boc)-CH ₂
~2.65	t, $J \approx 7$ Hz	2H	Piperazine-N-CH ₂ -CH ₂
~2.45	t, $J \approx 5$ Hz	4H	Piperazine-N-CH ₂
~2.40	t, $J \approx 7$ Hz	2H	CH ₂ -COOH
1.45	s	9H	C(CH ₃) ₃

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 2: ^{13}C NMR Data (Predicted)

Chemical Shift (ppm)	Assignment
~175	C=O (Carboxylic Acid)
154.7	C=O (Boc)
79.5	C(CH ₃) ₃
~55	Piperazine-N-CH ₂ -CH ₂
~53	Piperazine-N-CH ₂
~44	Piperazine-N(Boc)-CH ₂
~32	CH ₂ -COOH
28.4	C(CH ₃) ₃

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 3: IR Spectroscopy Data (Characteristic Absorptions)

Wavenumber (cm ⁻¹)	Description	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic Acid
2975-2850	C-H stretch	Aliphatic
1760-1690	C=O stretch	Carboxylic Acid
1680-1700	C=O stretch	Urethane (Boc)
1470-1450	C-H bend	Aliphatic
1365	C-H rock	tert-Butyl
1250-1000	C-N stretch	Amine
1170-1150	C-O stretch	Ester (Boc)

Table 4: Mass Spectrometry Data

Ion	[M+H] ⁺	[M+Na] ⁺
Calculated m/z	259.1652	281.1472

M represents the molecular ion.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule for structural elucidation.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **N-Boc-piperazine-C3-COOH** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will affect the chemical shifts, particularly of exchangeable protons (COOH, NH).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64.
- ¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').
- Spectral Width: 0-200 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-10 seconds.
- Number of Scans: 1024-4096.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

- Sample Preparation:
 - Solid Phase (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
 - KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Solution Phase: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .

- Number of Scans: 16-32.
- Data Processing: Perform a background subtraction using the spectrum of the empty sample holder (or pure solvent).

Mass Spectrometry (MS)

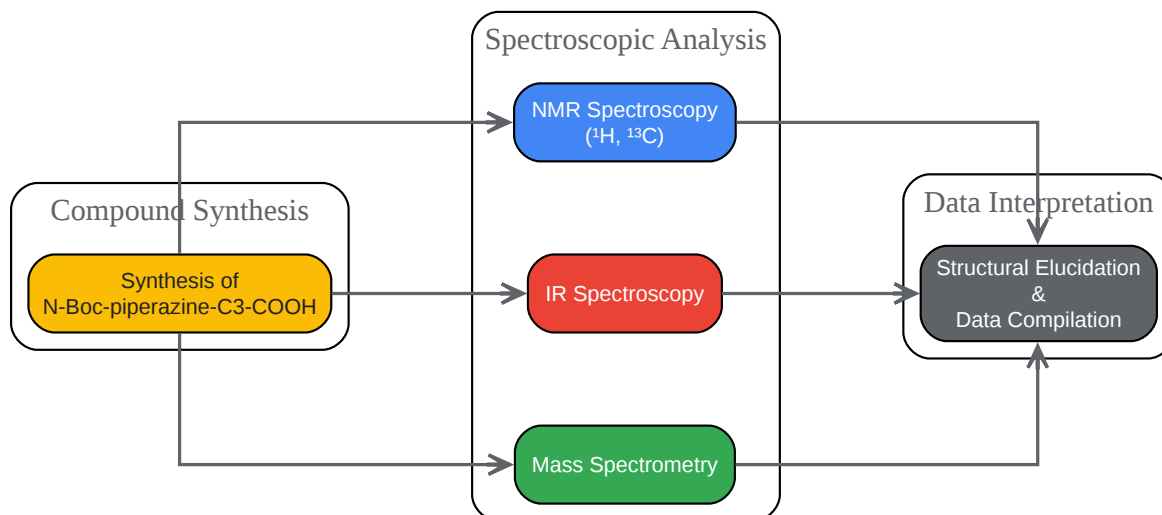
Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern.

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
 - Ionization Mode: Positive ion mode is typically used to observe $[M+H]^+$ and $[M+Na]^+$ ions.
 - Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 100-500).
 - Capillary Voltage: Typically 3-5 kV.
 - Nebulizing Gas Flow: Adjust as per instrument recommendations.
 - Drying Gas Temperature: Typically 200-350 °C.
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peaks and any significant fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-Boc-piperazine-C3-COOH**.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for researchers working with **N-Boc-piperazine-C3-COOH**. For definitive structural confirmation, it is recommended to acquire and interpret high-resolution spectroscopic data under controlled experimental conditions.

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References

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